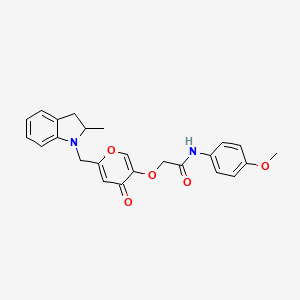
N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known by its CAS number 1060179-56-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N2O5, with a molecular weight of approximately 420.465 g/mol. The structural formula includes various functional groups that may contribute to its biological activity, particularly the methoxyphenyl and indoline moieties.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O5 |
| Molecular Weight | 420.465 g/mol |
| CAS Number | 1060179-56-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The reaction pathways often include the formation of the pyran ring and subsequent modifications to incorporate the indoline structure.
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the indoline and pyran moieties have been shown to possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research has demonstrated that compounds related to this compound exhibit anti-inflammatory effects. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar phenolic structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, such as myeloperoxidase (MPO). MPO inhibitors are being explored for their therapeutic potential in treating inflammatory diseases . The mechanism typically involves competitive inhibition, where the compound binds to the enzyme's active site, preventing substrate access.
Case Studies and Research Findings
- Study on Antibacterial Activity : A series of synthesized compounds similar to this compound were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .
- Anti-inflammatory Mechanisms : In a study focusing on inflammatory markers, compounds with similar scaffolds were observed to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammatory conditions .
- Anticancer Activity : Research involving derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-11-17-5-3-4-6-21(17)26(16)13-20-12-22(27)23(14-30-20)31-15-24(28)25-18-7-9-19(29-2)10-8-18/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKHNCZVTDFMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














